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Compound of Interest

Compound Name: (2S,3R)-2-aminobutane-1,3-diol

Cat. No.: B112641 Get Quote

A Technical Guide to (2S,3R)-2-aminobutane-1,3-
diol
(2S,3R)-2-aminobutane-1,3-diol, a member of the aminodiol class of organic compounds,

serves as a valuable chiral building block in chemical synthesis. Its specific stereochemistry

and bifunctional nature, possessing both amino and hydroxyl groups, make it a significant

precursor for the synthesis of more complex molecules, particularly in the development of

pharmaceuticals and novel materials. This document provides an in-depth overview of its

chemical properties, representative synthetic approaches, and key data relevant to researchers

and drug development professionals.

Physicochemical and Computed Properties
The fundamental properties of (2S,3R)-2-aminobutane-1,3-diol are summarized below. These

computed properties provide insight into the molecule's behavior in various chemical and

biological systems.
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Property Value

Molecular Formula C₄H₁₁NO₂[1][2][3][4][5]

Molecular Weight 105.14 g/mol [1][2][3][4][5]

Exact Mass 105.078978594 Da[1][2][3][5]

IUPAC Name (2S,3R)-2-aminobutane-1,3-diol

XLogP3-AA (LogP) -1.6[1][2][3][5]

Hydrogen Bond Donor Count 3[3][4]

Hydrogen Bond Acceptor Count 3[3][4]

Rotatable Bond Count 2[3][4]

Topological Polar Surface Area 66.5 Å²[1][2][3][5]

Experimental Protocols: Synthesis of Chiral
Aminodiols
While a specific, detailed experimental protocol for the synthesis of (2S,3R)-2-aminobutane-
1,3-diol is not readily available in public literature, general methods for the stereoselective

synthesis of 2-amino-1,3-diols are well-established. These syntheses are crucial for obtaining

enantiomerically pure compounds for applications in drug discovery and asymmetric catalysis.

[6] One common and effective strategy involves the stereoselective aminohydroxylation of a

chiral allylic carbamate, often catalyzed by an osmium-based reagent.[6]

A representative, generalized protocol for this class of transformation is outlined below.

Objective: To synthesize a chiral 2-amino-1,3-diol from a corresponding chiral allylic alcohol.

Materials:

Chiral allylic alcohol (e.g., (R)-but-3-en-2-ol as a hypothetical precursor)

Trichloroacetyl isocyanate
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Aqueous sodium sulfite (Na₂SO₃)

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

Ligand (e.g., (DHQD)₂PHAL)

Potassium carbonate (K₂CO₃)

Potassium ferricyanide(III) (K₃[Fe(CN)₆])

tert-Butanol (t-BuOH) and water

Dichloromethane (DCM)

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Carbamate Formation:

Dissolve the chiral allylic alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM)

under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to 0 °C.

Add trichloroacetyl isocyanate (1.1 equivalents) dropwise to the solution.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring

the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure to yield the crude allylic carbamate.[6]

Stereoselective Aminohydroxylation:
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Prepare a solvent mixture of tert-butanol and water (1:1 ratio).

In a reaction vessel, combine potassium ferricyanide(III) (3.0 equivalents), potassium

carbonate (3.0 equivalents), and the chiral ligand (e.g., (DHQD)₂PHAL, 0.01 equivalents).

Add the solvent mixture and stir until the solids are dissolved.

Add potassium osmate(VI) dihydrate (0.005 equivalents) and stir for another 10 minutes.

Cool the mixture to 0 °C and add the crude allylic carbamate from the previous step (1.0

equivalent).

Stir the reaction vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates the

consumption of the starting material.

Work-up and Intermediate Isolation:

Add solid sodium sulfite to the reaction mixture to quench the oxidant and stir for 1 hour.

Extract the product with an organic solvent such as ethyl acetate (3x).

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo.

The crude product is a cyclic intermediate (an oxazolidinone), which can be purified by

silica gel column chromatography.[6]

Hydrolysis to the Aminodiol:

Dissolve the purified oxazolidinone intermediate (1.0 equivalent) in a mixture of methanol

and water.

Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (4-5

equivalents).

Heat the mixture to reflux and stir for 4-8 hours until the hydrolysis is complete (monitored

by TLC).
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Cool the reaction mixture to room temperature and remove the methanol under reduced

pressure.

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or a

mixture of chloroform and isopropanol) to recover the 2-amino-1,3-diol.

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield

the final product. Further purification can be achieved by recrystallization or column

chromatography.

Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of chiral 2-amino-1,3-

diols, a strategy applicable for producing compounds like (2S,3R)-2-aminobutane-1,3-diol.
This pathway highlights the key transformations from a chiral allylic alcohol to the final

aminodiol product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b112641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Carbamate Formation

Step 2: Stereoselective Aminohydroxylation

Step 3: Hydrolysis

Chiral Allylic Alcohol

Allylic Carbamate
Intermediate

  Trichloroacetyl
  isocyanate

Cyclic Intermediate
(Oxazolidinone)

  K₂OsO₄ / Ligand
  K₃[Fe(CN)₆]

Final Product:
Chiral 2-Amino-1,3-diol

  NaOH or LiOH
  (Base Hydrolysis)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for chiral 2-amino-1,3-diols.

Biological Relevance and Applications
While specific signaling pathways involving (2S,3R)-2-aminobutane-1,3-diol are not

documented, aminodiol moieties are central to many biologically active molecules.[6] For

instance, the 2-amino-1,3-diol core structure is a key feature of sphingolipids, such as

sphingosine, which are critical components of cell membranes and are involved in signal

transduction.[6]
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Therefore, compounds like (2S,3R)-2-aminobutane-1,3-diol are primarily utilized as:

Chiral Building Blocks: For the asymmetric synthesis of drug candidates and natural

products.

Ligands for Asymmetric Catalysis: The amino and hydroxyl groups can coordinate to metal

centers, enabling their use in creating catalysts for enantioselective reactions.

Starting Materials for Sphingolipid Analogues: Due to their structural similarity to the

backbone of sphingosines, they are valuable for synthesizing analogues to study lipid

metabolism and signaling.[6]

In conclusion, (2S,3R)-2-aminobutane-1,3-diol is a foundational chiral molecule whose value

lies in its application as a versatile starting material for the stereocontrolled synthesis of

complex and biologically relevant target molecules. The synthetic methodologies outlined

provide a framework for its preparation and utilization in advanced chemical research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (2R,3S)-2-aminobutane-1,3-diol | C4H11NO2 | CID 6579452 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. (2S,3S)-2-Amino-1,3-butanediol | C4H11NO2 | CID 7020320 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Threoninol | C4H11NO2 | CID 2033049 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. chemscene.com [chemscene.com]

5. 2-Aminobutane-1,3-diol | C4H11NO2 | CID 5068681 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols
[beilstein-journals.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b112641?utm_src=pdf-body
https://www.beilstein-journals.org/bjoc/articles/17/80
https://www.benchchem.com/product/b112641?utm_src=pdf-body
https://www.benchchem.com/product/b112641?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/6579452
https://pubchem.ncbi.nlm.nih.gov/compound/6579452
https://pubchem.ncbi.nlm.nih.gov/compound/2S_3S_-2-Amino-1_3-butanediol
https://pubchem.ncbi.nlm.nih.gov/compound/2S_3S_-2-Amino-1_3-butanediol
https://pubchem.ncbi.nlm.nih.gov/compound/threoninol
https://www.chemscene.com/3228-51-1.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminobutane-1_3-diol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminobutane-1_3-diol
https://www.beilstein-journals.org/bjoc/articles/17/80
https://www.beilstein-journals.org/bjoc/articles/17/80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Molecular weight and formula of (2S,3R)-2-
aminobutane-1,3-diol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112641#molecular-weight-and-formula-of-2s-3r-2-
aminobutane-1-3-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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